molecular formula C13H19NO9 B1671498 Epinephrine bitartrate CAS No. 51-42-3

Epinephrine bitartrate

Cat. No. B1671498
CAS RN: 51-42-3
M. Wt: 333.29 g/mol
InChI Key: 1,2-Benzenediol, 4-(1-hydroxy-2-(methylamino)ethyl)-, (R)-, (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1)
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Description

Epinephrine bitartrate is an α,β-adrenergic receptor agonist . It has positive chronotropic and inotropic effects on cardiac muscle. Its major actions are mediated via activation of adenylate cyclase .


Synthesis Analysis

Epinephrine bitartrate was nominated for use as a 0.05% and 0.18% topical gel in combination with 4% lidocaine and 0.5% tetracaine for use as a local anesthetic .


Molecular Structure Analysis

Epinephrine bitartrate has a molecular formula of C13H19NO9 . Its molecular weight is 333.29 . The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives which may be extracted into chloroform, weighed, identified, and examined polarimetrically for the determination of stereochemical composition .


Chemical Reactions Analysis

The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives . The norepinephrine in a solution of U. S. P. epinephrine may be quantitatively isolated as its triacetyl derivative and determined colormetrically after deacetylation and oxidation to noradrenochrome .


Physical And Chemical Properties Analysis

Epinephrine bitartrate has a molecular weight of 333.29 . It is soluble in DMSO at 67 mg/mL .

Scientific Research Applications

Glaucoma Treatment

Epinephrine bitartrate has been used in the treatment of various forms of glaucoma for several decades. Research by Ballintine and Garner (1961) revealed that prolonged local treatment with epinephrine bitartrate led to a significant improvement in the coefficient of outflow in glaucomatous eyes. This improvement was primarily due to a reduction in the rate of production of aqueous humor and an increase in the facility of outflow with continued treatment over weeks or months (Ballintine & Garner, 1961).

Analytical Chemistry

In the field of analytical chemistry, El-Kommos et al. (1990) developed a spectrophotometric method for determining epinephrine and norepinephrine, including their bitartrate salts. This method, which involved the use of sodium periodate in aqueous alcoholic medium, was found to be simple, accurate, and particularly suitable for routine analysis of epinephrine and norepinephrine injections (El-Kommos, Mohamed, & Khedr, 1990).

Pharmaceutical Analysis

T. Wilson (1990) conducted a study focusing on the validation of an amperometric high-performance liquid chromatographic determination of epinephrine in bupivacaine and epinephrine injection. This research aimed to develop and validate a sensitive and specific assay method for epinephrine as the bitartrate salt (Wilson, 1990).

Veterinary Medicine

In veterinary medicine, Joseph L. Scott (1962) investigated the metabolism of labeled epinephrine in the Leghorn Chicken. This study focused on the role of certain enzymes in the inactivation of epinephrine, providing initial indications that monoamine oxidase is involved in epinephrine inactivation in chickens (Scott, 1962).

Ocular Pharmacology

Research in ocular pharmacology has explored the effects of epinephrine bitartrate on various aspects of eye health. For example, Hull et al. (1975) studied the impact of epinephrine on the corneal endothelium, finding that intracameral epinephrine, especially in certain dilutions, could prevent endothelial damage during intraocular surgery (Hull et al., 1975).

Safety And Hazards

Epinephrine bitartrate is fatal if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-NDAAPVSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049415
Record name Epinephrine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bronitin

CAS RN

51-42-3
Record name (-)-Epinephrine (+)-bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinephrine bitartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinephrine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPINEPHRINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,580
Citations
SJ Yoon, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
… was to describe how epinephrine bitartrate is used in clinical … consulted to identify how epinephrine bitartrate has been used … on the use of epinephrine bitartrate and thereby assist the …
Number of citations: 0 archive.hshsl.umaryland.edu
FC Cordes, DO Harrington - American Journal of Ophthalmology, 1935 - Elsevier
… In 1924, Thiel2 suggested the use of epinephrine bitartrate … we soon began using epinephrine bitartrate to dilate pupils for … We have found epinephrine bitartrate, instilled twice as drops …
Number of citations: 2 www.sciencedirect.com
IP Lee, H Burton - Drug Development and Industrial Pharmacy, 1981 - Taylor & Francis
… to prolonged exposure to ultraviolet light (253.4 nm), the first two substances were more stable against oxidation than either 1epinephrine hydrochloride or 1-epinephrine bitartrate (6). …
Number of citations: 6 www.tandfonline.com
LT Post - Archives of Ophthalmology, 1934 - jamanetwork.com
… Fifteen minutes after one instillation of 2 per cent epinephrine bitartrate, the pupil measured … An instillation of 1 per cent epinephrine bitartrate was made, after which the patient became …
Number of citations: 12 jamanetwork.com
HM BYRON - AMA Archives of Ophthalmology, 1960 - jamanetwork.com
No report can be found in the contemporary ophthalmic literature of an irritative conjunctival reaction due to the use ofl-epinephrine bitartrate (Epitrate) solution. This report describes …
Number of citations: 17 jamanetwork.com
JJ Sciarra, JM Patel, AL Kapoor - Journal of Pharmaceutical Sciences, 1972 - Elsevier
… the partition coefficient of epinephrine bitartrate in these same … higher than the value for epinephrine bitartrate, malate, and … slightly higher than the epinephrine bitartrate and malate. As …
Number of citations: 12 www.sciencedirect.com
MA Baltzan, R Andres, G Cader… - The Journal of Clinical …, 1965 - Am Soc Clin Investig
… Synthetic l-epinephrine bitartrate powder 2 was made up … epinephrine (synthetic l-epinephrine bitartrate) intra-arterially at … , epinephrine (syntheticl-epinephrine bitartrate) was infused at …
Number of citations: 42 www.jci.org
M Rawas-Qalaji, E Nieves - 2012 - nsuworks.nova.edu
Purpose. Epinephrine was previously formulated into fast-disintegrating sublingual tablets (AAPS PharmSciTech 2006; 7 (2): 41) and the sublingual bioavailability was established in …
Number of citations: 0 nsuworks.nova.edu
I Sami, Y Rostom, HH Monir, YS El-Saharty - Sustainable Chemistry and …, 2023 - Elsevier
… The presented techniques were employed to simultaneously assess Articaine Hydrochloride (ART) and Epinephrine Bitartrate (EPI) in their authentic form and pharmaceutical …
Number of citations: 3 www.sciencedirect.com
CB NASH - Journal of Pharmacology and Experimental …, 1968 - Citeseer
… Epinephrine bitartrate, plus a small amount of glycine as an antioxidant, was dissolved in 0.9% sodium chloride solution in a concentration such that, when infused iv (Harvard syringe …
Number of citations: 9 citeseerx.ist.psu.edu

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